2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-11-7-5-10(12(17)9-11)6-8-15-18-13-3-1-2-4-14(13)19-15/h1-9H,(H,18,19)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMIBXPTGMOQDK-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole typically involves the condensation of 2,4-dichlorobenzaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product purity and reduced by-product formation. The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzimidazole.
Substitution: Amino or thiol-substituted benzimidazole derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of benzimidazole derivatives, including information on compounds similar to "2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole":
Pharmaceutical Applications
Benzimidazole derivatives have diverse pharmaceutical applications :
- Angiotensin II receptor blockers Azilsartan, candesartan and telmisartan are examples of this application .
- Anthelmintic agents Several benzimidazoles, including albendazole, ciclobendazole, fenbendazole, flubendazole, mebendazole, oxfendazole, oxibendazole, triclabendazole, and thiabendazole, are used to combat parasitic nematodes by binding to tubulin and disrupting their cytoskeleton and mitotic spindle .
- Antihistamines Some antihistamines that contain benzimidazole include astemizole, bilastine, clemizole, emedastine, mizolastine and oxatomide .
- Analgesic and Anti-inflammatory Activity Some *N-*substituted benzimidazole derivatives have exhibited analgesic activity . Several benzimidazole derivatives have shown significant analgesic activity in mice, comparable to standard drugs like diclofenac and aceclofenac . Certain compounds have demonstrated a reduction in paw edema, comparable to standard anti-inflammatory drugs . Some benzimidazole derivatives have shown promising anti-inflammatory effects compared to indomethacin .
- Antiviral Agents Certain benzimidazole derivatives have demonstrated antiviral activity against viruses such as Bovine Viral Diarrhea virus (BVDV) and rotavirus . Compound 125 was identified as a potent antiviral agent against the Lassa virus envelope glycoprotein (LASV GP) pseudotypes .
Antimicrobial Applications
- Antibacterial & Antifungal Activities Some benzimidazole derivatives have shown good activity against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus . Certain benzimidazole derivatives have demonstrated moderate antifungal activities against Candida albicans and Aspergillus niger .
Other Applications
- Anti-cancer Some benzimidazole derivatives exhibited equal potency as standard doxorubicin against A-549, HCT-116, MCF-7 and human liver carcinoma HepG2 cell lines .
- COX Inhibition Certain synthesized benzimidazole derivatives have demonstrated remarkable in vitro cyclooxygenase inhibition .
- Antioxidant Properties Benzimidazole derivatives have been investigated for their antioxidant activities, including DPPH radical scavenging activity, lipid peroxidation inhibition, and ethoxyresorufin O-deethylase (EROD) enzyme activity .
Photomechanical Behavior
- Molecular Crystals (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24) is a dynamic molecular crystal that exhibits interesting photomechanical behaviors .
- Photosalient Effect BOACl24 exhibits a photosalient effect in its rod-like crystal form, driven by photodimerization .
- Bending and Curling Needle-like crystals of BOACl24 bend away from a UV light source, and nanofibers curl easily under UV irradiation in an organogel .
Molecular Actuators
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing vs.
- Enzyme Inhibition: Compounds with dihydroxyphenyl substituents exhibit strong acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, likely due to hydrogen bonding with catalytic sites. The dichlorostyryl analog’s larger hydrophobic substituent may favor non-polar interactions .
Comparison :
- The target compound’s synthesis likely involves condensation of 2,4-dichlorostyryl aldehydes with 1,2-phenylenediamine derivatives, similar to methods used for 2-arylbenzimidazoles .
- In contrast, triazole-containing analogs require Cu(I)-catalyzed azide-alkyne cycloaddition, offering regioselectivity but requiring specialized reagents .
Antimicrobial and Antifungal Activity
- Dichlorostyryl vs. Dichlorophenyl Analogs : Compounds like 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one show antifungal activity against Fusarium oxysporum (50% inhibition), suggesting that dichloro-substituted aromatic systems enhance antifungal potency .
- Hydroxy-Substituted Derivatives : 2-(2,4-dihydroxyphenyl)-1H-benzimidazole derivatives lack significant antimicrobial activity, highlighting the importance of halogenation for targeting microbial enzymes .
Physicochemical Properties
- Crystallinity : Benzimidazoles with bulky substituents (e.g., piperidinyl groups) exhibit lower crystallinity, affecting solubility and formulation .
Biological Activity
2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiproliferative, antibacterial, antifungal, and potential therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a dichlorostyryl substituent, contributing to its lipophilicity and biological activity. The structural modifications in benzimidazoles often influence their pharmacological properties.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study identified that certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives showed promising results against the MDA-MB-231 breast cancer cell line. Specifically, compound 2g displayed an IC50 value of 16.38 μM, indicating potent antiproliferative activity compared to other derivatives that were less effective (IC50 > 100 μM) .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 1a | MDA-MB-231 | >100 |
| 1e | MDA-MB-231 | 21.93 |
| Camptothecin | MDA-MB-231 | 0.41 |
Antibacterial Activity
The antibacterial properties of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Compound 2g exhibited remarkable antibacterial activity with minimal inhibitory concentration (MIC) values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains .
Table 2: Antibacterial Activity of Compound 2g
| Bacteria | MIC (μg/mL) |
|---|---|
| Streptococcus faecalis | 8 |
| Staphylococcus aureus | 4 |
| Methicillin-resistant S. aureus | 4 |
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL for both strains . This indicates the potential utility of this compound in treating fungal infections.
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Studies suggest that these compounds can induce apoptosis by disrupting mitochondrial membrane potential and activating caspases . Furthermore, molecular docking studies have indicated that these compounds can bind effectively to dihydrofolate reductase, a crucial enzyme in nucleotide synthesis .
Case Studies
A significant case study involved the synthesis and evaluation of various benzimidazole derivatives for their biological activities. The findings indicated that structural modifications significantly enhanced their efficacy against cancer cells and bacteria. For example, derivatives with longer alkyl chains exhibited better activity than their shorter counterparts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole, and how do reaction parameters influence yield?
- Methodological Answer : A common approach involves condensation of 2,4-dichlorostyryl derivatives with benzimidazole precursors. For example, refluxing substituted benzaldehydes with benzimidazole intermediates in ethanol, catalyzed by glacial acetic acid, achieves moderate yields (~65%) . Ultrasound-assisted synthesis using SiO₂/CCl₃COOH as a mediator can enhance yields (up to 93%) by accelerating reaction kinetics and reducing side products . Key parameters include solvent polarity (e.g., DMSO for high-temperature reactions), catalyst loading, and reaction time.
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons appear in the δ 7.1–8.7 ppm range, with distinct signals for styryl CH groups (e.g., δ 5.40 ppm for CH₂ bridges) .
- FTIR : C=N stretching vibrations near 1620 cm⁻¹ and C-Cl stretches at 700–750 cm⁻¹ confirm functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+1]⁺ at m/z 353.2) validate molecular weight .
- Melting Point Analysis : Consistency with literature values (e.g., 126–143°C) indicates purity .
Q. How are common synthetic impurities identified and mitigated during preparation?
- Methodological Answer : Unreacted benzaldehyde or chlorinated byproducts are typical impurities. HPLC with UV detection (λ = 254 nm) and GC-MS are used for identification. Recrystallization from ethanol/water mixtures (1:1 v/v) effectively removes polar impurities, while silica gel chromatography resolves non-polar contaminants .
Advanced Research Questions
Q. What computational and experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from variations in cell lines (e.g., prostate cancer models vs. fungal assays) or assay conditions (e.g., concentration gradients). Meta-analysis using standardized protocols (e.g., MTT assays at 24–48 hr exposure) minimizes variability . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like lysine demethylases, which can be validated via X-ray crystallography (using SHELX for refinement ).
Q. How does the compound’s coordination chemistry with transition metals influence its reactivity or bioactivity?
- Methodological Answer : The benzimidazole nitrogen atoms and styryl chlorine groups act as bidentate ligands. For example, copper(II) complexes exhibit square-planar geometries confirmed by X-ray diffraction (e.g., [Cu(mpbz)Cl₂], where mpbz = modified benzimidazole). DFT calculations reveal electron-withdrawing Cl groups enhance metal-ligand bond strength, potentially modulating antibacterial or anticancer activity .
Q. What strategies improve solubility and stability for in vivo pharmacological studies?
- Methodological Answer :
- Derivatization : Sulfonation or PEGylation of the benzimidazole ring enhances aqueous solubility .
- Co-solvent Systems : DMSO/PEG 400 mixtures (10–20% v/v) are empirically optimized for pharmacokinetic studies .
- Thermal Analysis : TGA/DTA data (e.g., decomposition onset at >200°C) guide formulation stability under physiological conditions .
Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) determines bond lengths, angles, and packing motifs. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 7.97 Å, b = 16.43 Å) reveal π-π stacking interactions between benzimidazole rings, which influence solid-state reactivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s antifungal vs. anticancer efficacy?
- Methodological Answer : Context-dependent activity may arise from target specificity (e.g., fungal cytochrome P450 vs. human histone demethylases). Dose-response curves (IC₅₀ values) and selectivity indices (e.g., SI = IC₅₀ normal cells / IC₅₀ cancer cells) clarify therapeutic windows. Comparative transcriptomics (RNA-seq) identifies pathway-specific effects .
Tables for Key Data
| Property | Technique | Typical Observations | Reference |
|---|---|---|---|
| Melting Point | DSC/TGA | 126–143°C (depending on substituents) | |
| Crystallographic System | X-ray Diffraction | Monoclinic (P21/c), a = 7.97 Å, β = 95.13° | |
| ESI-MS Molecular Ion | Mass Spectrometry | [M+1]⁺ at m/z 353.2 (C₂₀H₁₄N₂Cl₂) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
